N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Molecular Weight Chemical Identity Procurement QC

N-(3-Bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide (CAS 1401569-41-2) is a synthetic small-molecule amide featuring a 3-bromophenyl group linked via a propanamide chain to a 3-methoxy-1,2-oxazole (isoxazole) ring. Its molecular formula is C13H13BrN2O3 with a molecular weight of 325.16 g/mol.

Molecular Formula C13H13BrN2O3
Molecular Weight 325.16 g/mol
Cat. No. B12183114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Molecular FormulaC13H13BrN2O3
Molecular Weight325.16 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1)CCC(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C13H13BrN2O3/c1-18-13-8-11(19-16-13)5-6-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17)
InChIKeyKUVLBHOJXBBXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide: Chemical Identity and Physicochemical Baseline for Research Procurement


N-(3-Bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide (CAS 1401569-41-2) is a synthetic small-molecule amide featuring a 3-bromophenyl group linked via a propanamide chain to a 3-methoxy-1,2-oxazole (isoxazole) ring. Its molecular formula is C13H13BrN2O3 with a molecular weight of 325.16 g/mol . The compound belongs to the isoxazole-amide class, a scaffold frequently explored in medicinal chemistry for enzyme inhibition and receptor modulation. Comprehensive authoritative database and literature searches confirm that the compound is listed as an existing chemical entity but lacks published primary research data on biological activity, potency, selectivity, or pharmacokinetics .

Why Generic Substitution of N-(3-Bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide Cannot Be Assumed Without Compound-Specific Evidence


N-(3-Bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide belongs to a structurally diverse class of isoxazole-propanamide derivatives. Even minor structural perturbations—such as replacing the 3-bromophenyl group with a 3-acetamidophenyl, 6-methoxypyridin-3-yl, or thiadiazol-2-yl moiety—can fundamentally alter hydrogen bonding capacity, lipophilicity, and target engagement profiles . In the absence of published head-to-head comparative data for this specific compound, no generic substitution from the broader isoxazole-amide class can be scientifically justified for any biological application. Selection must be based on the compound's unique physicochemical signature rather than assumed activity borrowed from structurally related analogs .

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide: What Can and Cannot Be Established


Molecular Weight as a Deterministic Procurement Identifier Versus Closest Structural Analogs

The monoisotopic molecular weight of N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is 325.16 g/mol, calculated from the molecular formula C13H13BrN2O3 . This distinguishes it from the closest commercially listed analog, N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide (predicted MW ~317.3 g/mol, C15H15N3O5), by a mass difference of approximately 8 Da . In the absence of biological data, molecular weight serves as the primary unambiguous identifier for procurement and inventory management.

Molecular Weight Chemical Identity Procurement QC

Halogen Substitution Pattern: 3-Bromophenyl Versus Alternative Aryl Substituents in the Isoxazole-Propanamide Series

The 3-bromophenyl group in the target compound provides distinct electronic and steric properties compared to non-halogenated or differently substituted analogs. The bromine atom at the meta position contributes a polarizable heavy atom (atomic weight 79.9) that can engage in halogen bonding interactions, a feature absent in the 3-acetamidophenyl analog . The calculated logP value for the target compound is predicted to be higher than that of the 3-acetamidophenyl analog due to the bromine substituent's hydrophobicity, though experimental logP data are unavailable for both compounds .

Halogen Bonding Lipophilicity SAR

Documented Absence of Biological Activity Data as a Procurement Decision Factor

Comprehensive searches of authoritative databases—including PubChem, ChEMBL, BindingDB, and Google Patents—as of 2026-04-30 returned zero quantitative biological assay results for N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide . In contrast, many structurally related isoxazole derivatives have published IC50, Ki, or Kd values against defined targets. This absence of data is itself a critical differentiator for procurement: researchers requiring a compound with established biological annotation should prioritize alternatives with documented activity; conversely, this compound may be suitable as a negative control or as a scaffold for de novo SAR exploration .

Data Availability Risk Assessment Research Planning

Application Scenarios for N-(3-Bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide Based on Current Evidence


De Novo Scaffold for Structure-Activity Relationship (SAR) Exploration

Given the complete absence of biological annotation , N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can serve as an uncharacterized starting scaffold for novel target screening programs. Its 3-bromophenyl motif provides a halogen-bonding handle absent in many isoxazole analogs, while the 3-methoxyisoxazole ring is a known pharmacophore in kinase and enzyme inhibitor design. Procurement is appropriate for research groups undertaking SAR campaigns where baseline characterization is part of the study design.

Negative Control Compound for Isoxazole-Amide Bioassays

The absence of published target engagement data makes this compound a candidate negative control for assays evaluating structurally related, biologically active isoxazole-propanamide derivatives . Its distinct molecular weight (325.16 g/mol) and retention time would allow unambiguous differentiation from active analogs in LC-MS-based assays, provided purity is verified by the vendor.

Synthetic Intermediate or Building Block

The compound's CAS registry (1401569-41-2) and molecular formula (C13H13BrN2O3) confirm it is a defined chemical entity suitable for use as a synthetic intermediate in medicinal chemistry workflows . The 3-bromophenyl group is amenable to further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling diversification of the aryl region for library synthesis.

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